tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . The “tert-Butyl” and “methoxy” groups are substituents on this core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[4,3-b]indole core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions that involve breaking the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a tert-butyl group could make the compound more hydrophobic .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Novel synthesis methods for 5H-pyrido[4, 3-b]indole derivatives, closely related to the tert-Butyl 8-methoxy compound, have been developed using 1-hydroxyindole chemistry. This method facilitates the preparation of various substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates, indicating a broad applicability in synthetic chemistry (Somei, Yamada, & Yamamura, 1998).
Structural Insights : The crystal structure of related compounds has been studied, revealing insights into the molecular configuration and symmetry. This structural knowledge is crucial for understanding the chemical behavior and potential applications of tert-Butyl 8-methoxy derivatives (Iijima & Irikawa, 1996).
Chemical Reactions and Modifications
Chemical Transformation : Research has shown that tert-butyl derivatives can undergo palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation, leading to the synthesis of various oxoindoline-1-carboxylates. This indicates their versatility in chemical transformations (Zhou et al., 2017).
Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of tert-butyl derivatives leads to the formation of spirocyclic indoline lactones. This finding suggests potential applications in the synthesis of complex organic compounds (Hodges, Wang, & Riley, 2004).
Potential Applications in Material Science
Synthesis of Schiff Base Compounds : Research indicates the potential of tert-butyl derivatives in synthesizing Schiff base compounds, which are important in material science for their optical and electronic properties (Çolak et al., 2021).
Intramolecular Interactions : Studies have explored the conformation of tert-butyl derivatives, including hydrogen bonding and molecular interactions. This is essential for designing materials with specific properties (Chmielewski et al., 1982).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-15-13(10-19)12-9-11(21-4)5-6-14(12)18-15/h5-6,9,18H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIONMOBZTFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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